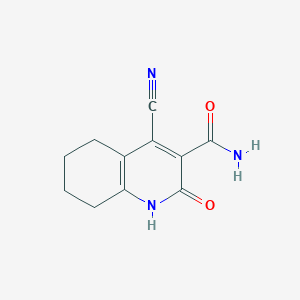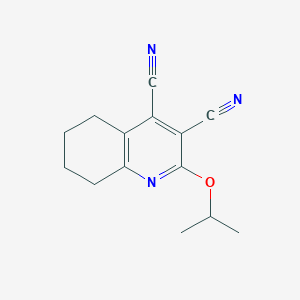
5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-(3-NITROPHENYL)AMINE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives These compounds are known for their diverse applications in various fields such as chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-(3-NITROPHENYL)AMINE typically involves the nitration of a benzoxadiazole precursor followed by amination. The reaction conditions often require strong acids like sulfuric acid and nitric acid for nitration, and subsequent amination can be achieved using amine derivatives under controlled temperatures.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale nitration and amination processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a fluorescent probe due to the benzoxadiazole core.
Medicine: Investigated for its potential as a drug candidate or a diagnostic agent.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-(3-NITROPHENYL)AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The electron-withdrawing nitro groups can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-PHENYLAMINE
- N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-(4-NITROPHENYL)AMINE
Uniqueness
N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-(3-NITROPHENYL)AM
Properties
Molecular Formula |
C12H6N6O7 |
|---|---|
Molecular Weight |
346.21 g/mol |
IUPAC Name |
5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine |
InChI |
InChI=1S/C12H6N6O7/c19-16(20)7-3-1-2-6(4-7)13-10-8(17(21)22)5-9(18(23)24)11-12(10)15-25-14-11/h1-5,13H |
InChI Key |
AHAHPQRWDNPSAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-7-nitro-1,2-benzoxazol-5-yl}acetamide](/img/structure/B11051797.png)
![N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11051799.png)
![6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051800.png)

![3-[(naphthalen-1-yl)methyl]-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11051803.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B11051806.png)

![2-(4-chlorophenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11051814.png)
![6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051817.png)
![3-(3,5-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051821.png)
![5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051824.png)
![N,N,5-trimethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11051839.png)
![N~1~-[4-Hydroxy-5-(hydroxymethyl)tetrahydro-3-thiophenyl]benzamide](/img/structure/B11051844.png)

